Methyl, [4-(methoxycarbonyl)phenyl]-
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Overview
Description
Methyl, [4-(methoxycarbonyl)phenyl]- is a chemical compound with the molecular formula C8H9BO4This compound is a white to off-white powder that is soluble in methanol . It is primarily used as an intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl, [4-(methoxycarbonyl)phenyl]- typically involves the reaction of methyl 4-bromobenzoate with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst . The reaction conditions usually involve the use of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or methanol .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of high-throughput screening methods can also help in identifying the most efficient catalysts and reaction conditions for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl, [4-(methoxycarbonyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives .
Scientific Research Applications
Methyl, [4-(methoxycarbonyl)phenyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl, [4-(methoxycarbonyl)phenyl]- involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations . The compound’s reactivity is primarily due to the electron-withdrawing nature of the methoxycarbonyl group, which makes the boron atom more electrophilic .
Comparison with Similar Compounds
Methyl, [4-(methoxycarbonyl)phenyl]- can be compared with other similar compounds such as:
4-methoxycarbonylphenylboronic acid pinacol ester: This compound has a similar structure but includes a pinacol ester group, which can affect its reactivity and solubility.
4-carboxyphenylboronic acid: This compound has a carboxyl group instead of a methoxycarbonyl group, which can influence its chemical properties and applications.
The uniqueness of methyl, [4-(methoxycarbonyl)phenyl]- lies in its specific functional groups that make it highly versatile for various chemical reactions and applications .
Properties
Molecular Formula |
C9H9O2 |
---|---|
Molecular Weight |
149.17 g/mol |
InChI |
InChI=1S/C9H9O2/c1-7-3-5-8(6-4-7)9(10)11-2/h3-6H,1H2,2H3 |
InChI Key |
OQSJWQNOMXRCEL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)[CH2] |
Origin of Product |
United States |
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